REACTION_CXSMILES
|
[CH3:1][O-:2].[Na+].[CH3:4][O:5][C:6](=[O:11])[C:7]([CH2:9]Br)=[CH2:8].[CH3:12][OH:13]>C(OCC)C>[CH3:4][O:5][C:6](=[O:11])[CH:7]([CH2:9][O:13][CH3:12])[CH2:8][O:2][CH3:1] |f:0.1|
|
Name
|
Sodium methoxide
|
Quantity
|
1.21 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
COC(C(=C)CBr)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 26 hours
|
Duration
|
26 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (ethyl acetate hexane=1:4)
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C(COC)COC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 726 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |